methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and the esterification of the carboxylate group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and triazole intermediates, under high-temperature conditions.
Esterification: The final step involves the esterification of the carboxylate group using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1005678-68-1 |
---|---|
Molecular Formula |
C16H15N7O4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H15N7O4S/c1-7-11-14-18-10(5-21-9(3)12(23(25)26)8(2)19-21)20-22(14)6-17-15(11)28-13(7)16(24)27-4/h6H,5H2,1-4H3 |
InChI Key |
OHNORPAUMIJYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.